4-Bromo-2,3-dihydrobenzofuran-5-ol
CAS No.:
Cat. No.: VC15967571
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7BrO2 |
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Molecular Weight | 215.04 g/mol |
IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran-5-ol |
Standard InChI | InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2 |
Standard InChI Key | ZNDIZVZVURQQSN-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C1C(=C(C=C2)O)Br |
Introduction
Molecular Structure and Physicochemical Properties
Physicochemical Characteristics
The hydroxyl group enhances solubility in polar solvents, while the bromine atom increases density and lipophilicity (logP ≈ 2.5–3.0, estimated). The compound’s hazard profile includes skin/eye irritation (H315, H319) and respiratory toxicity (H335), warranting handling precautions .
Synthetic Methodologies
Core Dihydrobenzofuran Synthesis
The patent CN105693666A outlines a two-step synthesis of 2,3-dihydrobenzofuran derivatives :
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Formation of 2-phenylphenol:
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React sodium phenate (C₆H₅ONa) with ethylene chlorohydrin (ClCH₂CH₂OH) in the presence of CuCl₂/FeCl₃ catalysts at 60–70°C.
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Yield: ~70–80% after aqueous workup.
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Cyclization to dihydrobenzofuran:
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Heat 2-phenylphenol with ZnCl₂/MnCl₂ at 200–220°C to induce intramolecular etherification.
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Distillation isolates the product (88–90°C at reduced pressure).
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Functionalization to 4-Bromo-2,3-dihydrobenzofuran-5-ol
To introduce bromine and hydroxyl groups:
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Bromination: Electrophilic substitution using Br₂/FeBr₃ at position 4, guided by the electron-donating hydroxyl group’s para directing effect.
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Hydroxylation: Oxidative methods (e.g., Fenton’s reagent) or directed ortho-metalation could install the 5-OH group.
Optimization Challenges:
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Regioselectivity in bromination requires careful control of reaction conditions.
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Protecting groups (e.g., acetyl for -OH) may be necessary to prevent side reactions .
Compound | Bioactivity | Reference |
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2,3-Dihydrobenzofuran | Solvent, fragrance intermediate | |
5-Methoxy-dihydrobenzofuran | Serotonin receptor modulation | – |
4-Bromo-5-OH derivative | Theoretical kinase/BET inhibition |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Biological Screening: Evaluate anticancer, anti-inflammatory, and antimicrobial potentials.
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Computational Modeling: Predict binding affinities for targets like BRD4 or COX-2 using QSAR.
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